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Compound of Interest

Compound Name: Levosimendan D3

Cat. No.: B15142733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and
metabolism of Levosimendan, a potent calcium-sensitizing inodilator. Understanding the
absorption, distribution, metabolism, and excretion (ADME) properties of Levosimendan and its
active metabolites in various animal models is crucial for the interpretation of efficacy and
safety data and for guiding clinical development.

Pharmacokinetic Profile

Levosimendan exhibits a distinctive pharmacokinetic profile characterized by a short half-life of
the parent compound and the formation of long-lasting active metabolites that are responsible
for its prolonged hemodynamic effects.[1][2]

1.1. Absorption and Distribution Following intravenous administration, Levosimendan is rapidly
distributed.[3] It has a relatively small volume of distribution, approximately 0.3 L/kg.[4]
Levosimendan is highly bound to plasma proteins, primarily aloumin, with a binding percentage
of 97-98%.[5][6] This high degree of protein binding limits the free fraction of the drug available
to exert its pharmacological effects.[7] While developed for intravenous use, it also shows high
oral bioavailability of around 85%.[4][6]
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1.2. Metabolism and Excretion Levosimendan is extensively metabolized in the liver, with about
95% of the administered dose undergoing transformation.[4] The primary metabolic pathway
involves conjugation with glutathione to form inactive cysteine and cysteinylglycine conjugates.
[4][6] A minor but pharmacologically crucial pathway, accounting for about 5% of the drug,
involves reduction in the intestines to an amine metabolite, OR-1855.[1][4] This intermediate is
then N-acetylated in the liver to form the active metabolite OR-1896.[1][4]

Excretion occurs through both renal and fecal routes, with approximately 54% of the dose
eliminated in urine and 44% in feces, predominantly as inactive conjugated metabolites.[6] Very
little of the parent drug is excreted unchanged.[8]

1.3. Metabolites The prolonged therapeutic effects observed after a Levosimendan infusion are
attributed to its active metabolite, OR-1896.[7][8]

o OR-1855: This is an intermediate, largely inactive metabolite formed by intestinal bacteria.[4]

[9]

o OR-1896: This is the principal active metabolite. It is formed more slowly than the parent
drug is eliminated, with peak concentrations appearing up to two days after a 24-hour
infusion has been stopped.[1] OR-1896 has a significantly longer half-life of 70-80 hours.[1]
Crucially, its protein binding is much lower than that of Levosimendan (around 40%),
resulting in a larger free fraction to exert its effects.[5][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Levosimendan and its
major active metabolite, OR-1896, in various preclinical models. Data has been compiled from
multiple sources and normalized where possible for comparison.

Table 1: Pharmacokinetic Parameters of Levosimendan in Preclinical Models
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Parameter Rat Dog Guinea Pig Pig

Half-life (t%2) ~1 hr ~1 hr Not Reported ~1 hr
Clearance (CL) High Moderate Not Reported Not Reported
volume of ~0.3 L/kg ~0.2 L/kg[6] Not Reported Not Reported

Distribution (Vd)

Protein Binding High (~98%)[5] High (~98%) High (~98%)

High (~98%)

Table 2: Pharmacokinetic Parameters of Active Metabolite OR-1896

Human (for
Parameter Rat Dog
context)
) Long; contributes to
Half-life (t2) ] Long ~80 hrs[1][7]
sustained effect[5]
i ) ] ) ] ~2 days post-
Time to Peak (Tmax) Delayed; post-infusion  Delayed; post-infusion )
infusion[1]
Protein Binding ~40%][5] ~40% ~40%][5]
Free Fraction ~60%][7] ~60% ~60%][7]

Metabolic Pathway of Levosimendan

Levosimendan undergoes a dual metabolic pathway. The majority is converted to inactive

conjugates, while a small fraction is transformed into the long-acting active metabolite OR-

1896, which is critical for its sustained clinical efficacy.
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Metabolic Fate of Levosimendan
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Mechanism of Calcium Sensitization
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Vasodilation Mechanism Workflow for Preclinical PK Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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